Ethyl 4-(2-bromoethoxy)benzoate
Overview
Description
Ethyl 4-(2-bromoethoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.12300 .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of Ethylparaben and 1,2-Dibromoethane . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . A detailed analysis of its crystal structure can be found in a study published in Crystallography Reports .Scientific Research Applications
Anti-Juvenile Hormone Agents
Ethyl 4-(2-bromoethoxy)benzoate and its derivatives have been explored for their potential as anti-juvenile hormone (JH) agents. Compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a related compound, have been found to induce precocious metamorphosis in silkworm larvae, Bombyx mori, indicating JH deficiency. These findings suggest potential applications in controlling insect populations or in agricultural pest management (Kuwano et al., 2008). Similar studies have shown that ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, another variant, also induced JH-deficiency symptoms in silkworm larvae (Ishiguro et al., 2003).
Liquid Crystal Polymers
Research in polymer science has explored the synthesis of fluorinated monomers containing this compound derivatives, which exhibit high smectogen properties and are used in the creation of side-chain liquid crystalline polysiloxanes. These compounds are noted for their unique mesogenic behaviors and thermotropic properties, making them useful in advanced materials research (Bracon et al., 2000).
Juvenile Hormone Synthesis Inhibition
Further studieshave examined the mechanism by which this compound derivatives inhibit juvenile hormone synthesis. Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), for example, was found to inhibit juvenile hormone biosynthesis in Bombyx mori by suppressing the transcription of juvenile hormone biosynthetic enzymes. This finding is significant for understanding the regulation of insect development and potentially for developing novel insect control strategies (Kaneko et al., 2011).
Molecular Modeling and Crystal Structure Analysis
This compound derivatives have also been the subject of molecular modeling and crystal structure analysis studies. For instance, the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were established, providing insights into the mesogenic behaviors resulting from different lengths of alkyl chains (Lai et al., 2007).
Synthesis and Structural Studies
Various synthesis and structural studies involving this compound derivatives have been conducted to explore their chemical properties and potential applications. For example, studies on ketene and its derivatives involving ethyl 4-bromo-3-hydroxybutanoate have led to a range of acylated products with diverse chemical behaviors (Kato & Kimura, 1977). Another study focused on the protection of alcohols as 2-(2-oxyethyl)benzoates, utilizing this compound derivatives for the synthesis of complex organic compounds (Watanabe & Nakamura, 1997).
Future Directions
Properties
IUPAC Name |
ethyl 4-(2-bromoethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVOUTZDHRJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507577 | |
Record name | Ethyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41386-38-3 | |
Record name | Ethyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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